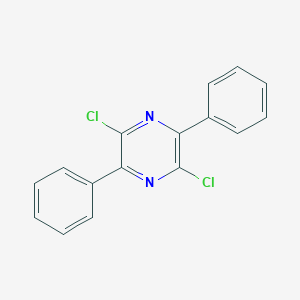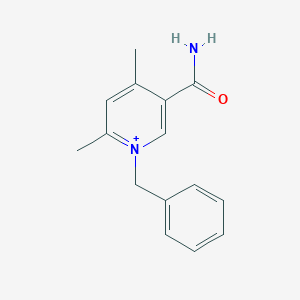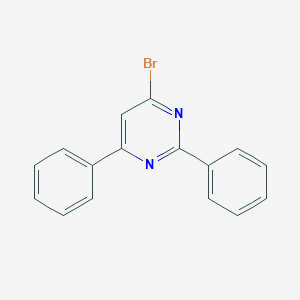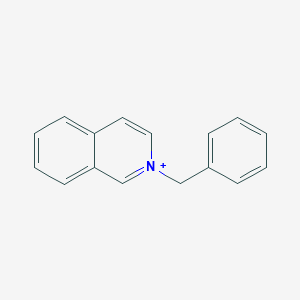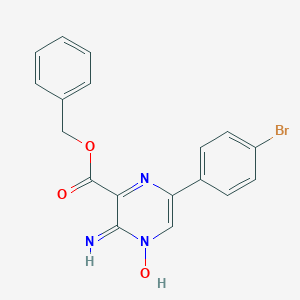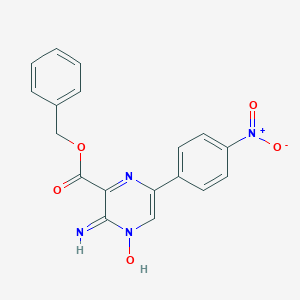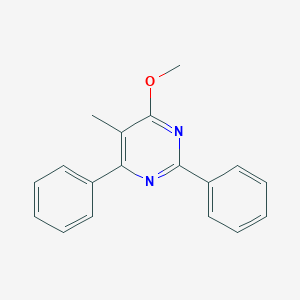
(3S)-3-methyloxolane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-methyloxolane-2,5-dione, also known as (3S)-3-methyldihydro-2,5-furandione, is an organic compound with the molecular formula C5H6O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of oxolane, a five-membered ring containing one oxygen atom. The presence of the methyl group at the third position and the two carbonyl groups at the second and fifth positions make it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methyloxolane-2,5-dione can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 3-methyl-4-hydroxybutanoic acid derivative, under acidic conditions. The reaction typically proceeds via an intramolecular esterification, forming the oxolane ring with the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to facilitate the cyclization reaction. Additionally, the use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric purity, which is crucial for applications requiring specific stereochemistry .
化学反应分析
Types of Reactions: (3S)-3-methyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
科学研究应用
(3S)-3-methyloxolane-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates.
作用机制
The mechanism by which (3S)-3-methyloxolane-2,5-dione exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the chiral center allows for selective binding to specific molecular targets, influencing the reaction pathways and outcomes. The carbonyl groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the enzyme’s active site residues .
相似化合物的比较
(3R)-3-methyloxolane-2,5-dione: The enantiomer of (3S)-3-methyloxolane-2,5-dione, differing only in the spatial arrangement of the methyl group.
2,5-dihydro-2,5-furandione: A non-chiral analog lacking the methyl group at the third position.
3-methyl-2,5-dihydro-2,5-furandione: A structural isomer with the methyl group at a different position.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring high enantiomeric purity, such as pharmaceutical synthesis and chiral catalysis .
属性
IUPAC Name |
(3S)-3-methyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFATXMYLKPCSCX-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
